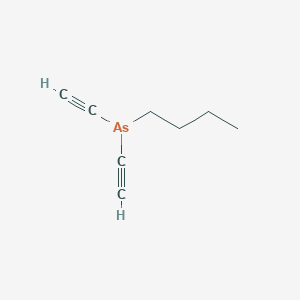
Butyl(diethynyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(diethynyl)arsane is an organoarsenic compound characterized by the presence of a butyl group and two ethynyl groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(diethynyl)arsane typically involves the reaction of butylarsine with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the ethynyl groups. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Butyl(diethynyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert this compound to its corresponding hydrides.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and butyl-substituted ethynyl derivatives.
Reduction: Butylarsine and ethynyl hydrides.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl(diethynyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential as a biological probe due to its unique reactivity.
Medicine: Explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of Butyl(diethynyl)arsane involves its interaction with molecular targets through the ethynyl groups. These interactions can lead to the formation of covalent bonds with biological molecules, disrupting their normal function. The compound’s reactivity is influenced by the electronic properties of the arsenic atom and the attached groups, which facilitate its binding to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Butylarsine: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
Diethynylarsane: Contains ethynyl groups but lacks the butyl group, affecting its solubility and reactivity.
Trimethylarsane: Contains methyl groups instead of butyl and ethynyl groups, leading to different chemical properties.
Uniqueness
Butyl(diethynyl)arsane is unique due to the combination of butyl and ethynyl groups attached to the arsenic atom. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
82316-37-8 |
|---|---|
Fórmula molecular |
C8H11As |
Peso molecular |
182.09 g/mol |
Nombre IUPAC |
butyl(diethynyl)arsane |
InChI |
InChI=1S/C8H11As/c1-4-7-8-9(5-2)6-3/h2-3H,4,7-8H2,1H3 |
Clave InChI |
XTIPLUMLUHFLOX-UHFFFAOYSA-N |
SMILES canónico |
CCCC[As](C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



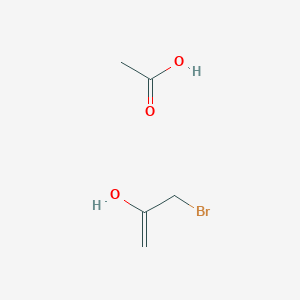

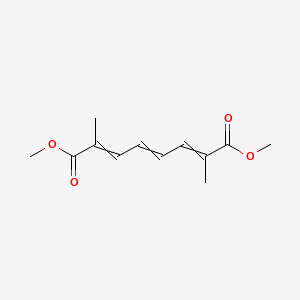
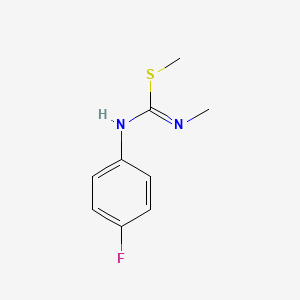
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
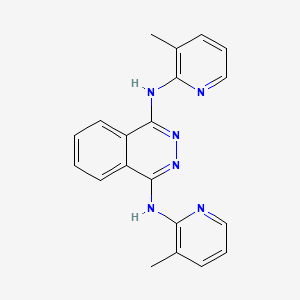
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)

![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
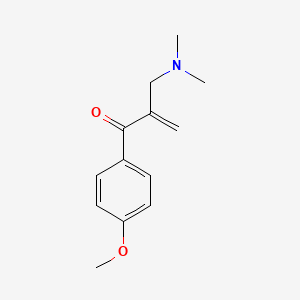
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)

